6-Bromo-4-methyl-1H-indole-2-carbonitrile
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Overview
Description
6-Bromo-4-methyl-1H-indole-2-carbonitrile is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-1H-indole-2-carbonitrile typically involves the bromination of 4-methyl-1H-indole-2-carbonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methyl-1H-indole-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 6-amino-4-methyl-1H-indole-2-carbonitrile, 6-thio-4-methyl-1H-indole-2-carbonitrile, etc.
Oxidation Reactions: Products include 6-bromo-4-formyl-1H-indole-2-carbonitrile and 6-bromo-4-carboxy-1H-indole-2-carbonitrile.
Reduction Reactions: Products include 6-bromo-4-methyl-1H-indole-2-amine.
Scientific Research Applications
6-Bromo-4-methyl-1H-indole-2-carbonitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-1H-indole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and carbonitrile group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-indole-2-carbonitrile
- 6-Bromo-4-formyl-1H-indole
- 6-Bromo-4-methyl-1H-indole
Uniqueness
6-Bromo-4-methyl-1H-indole-2-carbonitrile is unique due to the presence of both a bromine atom and a carbonitrile group, which can significantly influence its reactivity and biological activity. The methyl group at the 4th position also adds to its distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H7BrN2 |
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Molecular Weight |
235.08 g/mol |
IUPAC Name |
6-bromo-4-methyl-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c1-6-2-7(11)3-10-9(6)4-8(5-12)13-10/h2-4,13H,1H3 |
InChI Key |
QGYHTCXPJCRTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C#N)Br |
Origin of Product |
United States |
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